2,6-Dinitro-4-methylaniline (CAS 6393-42-6), also known as 4-methyl-2,6-dinitroaniline, is a specialized aromatic amine serving as a critical building block in agrochemical synthesis and as a Hammett indicator in physical chemistry [1]. Structurally characterized by an aniline core with a para-methyl group and two ortho-nitro groups, this compound exhibits a heavily deactivated yet precisely tunable electronic profile. In industrial procurement, it is primarily sourced as the direct precursor for specific dinitroaniline-class pre-emergent herbicides, notably Chlornidine and Dipropalin [2]. Additionally, its specific weak basicity makes it an indispensable analytical reagent for monitoring superacidic environments and stabilizing high-performance cyanoacrylate adhesives, where slight deviations in pKa would render alternative indicators ineffective [3].
Attempting to substitute 2,6-dinitro-4-methylaniline with closely related analogs, such as 2,6-dinitroaniline or 4-trifluoromethyl-2,6-dinitroaniline, leads to immediate failures in both synthetic workflows and analytical applications [1]. In synthetic routes, the absence of the para-methyl group in 2,6-dinitroaniline severely depresses the amine's basicity, resulting in incomplete diazotization and significant downstream purification bottlenecks [2]. Conversely, replacing it with the trifluoromethyl analog alters the electronic landscape so drastically that it changes the fundamental identity and soil persistence of the downstream herbicide. For analytical and formulation uses, generic substitution shifts the pKBH+ outside the critical -4.2 to -5.0 window, blinding formulators to the true acidity levels required to prevent premature curing in cyanoacrylate adhesives[3].
In the synthesis of functionalized dinitrotoluenes, the basicity of the amine group dictates the efficiency of diazotization. 2,6-Dinitro-4-methylaniline exhibits higher reactivity compared to the unsubstituted 2,6-dinitroaniline baseline. The electron-donating effect of the para-methyl group sufficiently increases the amine's basicity to allow complete diazotization in standard H2SO4/NaNO2 systems, whereas 2,6-dinitroaniline suffers from incomplete reaction (5-10% unreacted starting material recovered) under identical conditions [1]. This ensures quantifiable yields and fewer purification bottlenecks during pilot-scale deamination workflows.
| Evidence Dimension | Diazotization / Deamination Completion Rate |
| Target Compound Data | Complete conversion (>95% yield of deaminated product) |
| Comparator Or Baseline | 2,6-Dinitroaniline (Incomplete conversion, 5–10% recovered starting material) |
| Quantified Difference | >95% conversion vs <90% conversion |
| Conditions | Conc. H2SO4 / NaNO2 reductive deamination |
Buyers procuring intermediates for dinitrotoluene derivatives must select the 4-methyl analog to avoid the incomplete diazotization and subsequent chromatographic purification required when using the unsubstituted baseline.
2,6-Dinitro-4-methylaniline serves as a critical Hammett base indicator for measuring acidity in highly concentrated acids and non-aqueous systems like cyanoacrylate adhesives. It possesses a specific pKBH+ of approximately -4.28 to -4.93, positioning it precisely between 2,4-dinitroaniline (pKBH+ -4.48) and the less basic 2,6-dinitroaniline (pKBH+ -5.48) [1]. This precise basicity window allows formulators and analytical chemists to accurately titrate and monitor the acidic stabilizers in cyanoacrylate formulations, preventing premature polymerization without over-stabilizing the adhesive [2].
| Evidence Dimension | pKBH+ (Hammett Acidity Base Strength) |
| Target Compound Data | -4.28 to -4.93 |
| Comparator Or Baseline | 2,6-Dinitroaniline (-5.48) and 4-Chloro-2,6-dinitroaniline (-6.17) |
| Quantified Difference | ~0.5 to 1.2 pK units more basic than unsubstituted or halogenated analogs |
| Conditions | Aqueous strong acid / non-aqueous solvent titration |
For industrial adhesive formulators, selecting this exact indicator provides the correct pKa threshold to monitor stabilizer levels, which cannot be achieved with more electron-deficient analogs.
The production of specific pre-emergent herbicides, such as Chlornidine and Dipropalin, strictly requires the 4-methyl-2,6-dinitroaniline scaffold[1]. Substituting with the closely related 4-trifluoromethyl-2,6-dinitroaniline (the trifluralin precursor) fundamentally alters the lipophilicity and soil half-life of the resulting herbicide. Furthermore, the para-methyl group provides a distinct steric and electronic environment during the N,N-dialkylation step compared to the strongly electron-withdrawing CF3 group, enabling specific reaction kinetics necessary for efficient commercial synthesis of these targeted agrochemicals[2].
| Evidence Dimension | Precursor Viability for Target Herbicides |
| Target Compound Data | Yields 4-methyl-based herbicides (Chlornidine, Dipropalin) |
| Comparator Or Baseline | 4-Trifluoromethyl-2,6-dinitroaniline |
| Quantified Difference | Exclusive structural match vs incompatible downstream product |
| Conditions | N,N-dialkylation with alkyl halides or tosylates |
Agrochemical manufacturers must procure this exact compound to synthesize Chlornidine or Dipropalin, as substitution with the more common trifluralin precursor yields an entirely different active ingredient.
2,6-Dinitro-4-methylaniline is the mandatory starting material for synthesizing pre-emergent herbicides like Chlornidine and Dipropalin. Its specific para-methyl substitution is critical for achieving the correct soil persistence and microtubule-inhibiting properties in the final agrochemical product [1].
Due to its highly specific pKBH+ value (-4.93), this compound is utilized as a bleachable dye cation and acidity indicator in cyanoacrylate adhesives. It allows manufacturers to precisely monitor the concentration of acidic stabilizers, ensuring proper shelf-life and thermal performance without compromising cure speed [2].
In synthetic laboratories producing 3,5-dinitrotoluene derivatives, this compound is preferred over 2,6-dinitroaniline because its enhanced basicity enables complete diazotization. This prevents the carryover of unreacted starting materials and streamlines downstream isolation processes [3].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard